molecular formula C7H8Cl2N2 B3053154 [(2,5-Dichlorophenyl)methyl]hydrazine CAS No. 51421-24-0

[(2,5-Dichlorophenyl)methyl]hydrazine

Cat. No.: B3053154
CAS No.: 51421-24-0
M. Wt: 191.05 g/mol
InChI Key: JAQZKBKDMHKOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,5-Dichlorophenyl)methyl]hydrazine (molecular formula: C₇H₈Cl₂N₂) is a substituted hydrazine derivative featuring a 2,5-dichlorophenyl group attached to a methylhydrazine backbone. Its structural identity is confirmed by SMILES notation ClC1=CC(=C(Cl)C=C1)CNN and InChIKey JAQZKBKDMHKOBT-UHFFFAOYSA-N . The compound is typically synthesized via diazotization of 2,5-dichloroaniline followed by reduction with stannous chloride, yielding 1-(2,5-dichlorophenyl)hydrazine, which is subsequently functionalized . Applications include its use as a precursor in pharmaceutical intermediates, such as thrombin inhibitors, where the 2,5-dichlorophenyl moiety enhances target selectivity .

Properties

CAS No.

51421-24-0

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(2,5-dichlorophenyl)methylhydrazine

InChI

InChI=1S/C7H8Cl2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2

InChI Key

JAQZKBKDMHKOBT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)CNN)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of [(2,5-Dichlorophenyl)methyl]hydrazine and its analogs:

Compound Name Substituents Molecular Formula Melting Point (°C) Synthesis Method Key Applications
This compound 2,5-Cl₂C₆H₃-CH₂-NH-NH₂ C₇H₈Cl₂N₂ Not reported Diazotization of 2,5-dichloroaniline Thrombin inhibitors
[(2,4-Dichlorophenyl)methyl]hydrazine 2,4-Cl₂C₆H₃-CH₂-NH-NH₂ C₇H₈Cl₂N₂ Not reported Similar diazotization pathway Pharmaceutical intermediates
2,5-Dichlorophenylhydrazine HCl 2,5-Cl₂C₆H₃-NH-NH₂·HCl C₆H₆Cl₃N₂ 155–158 Hydrazine hydrate reaction Agrochemical intermediates
(2,4-Dichlorophenyl)hydrazine HCl 2,4-Cl₂C₆H₃-NH-NH₂·HCl C₆H₆Cl₃N₂ 122.7 Reaction with acetophenone Hydrazone synthesis
2,4-Dichlorophenoxy acetic acid hydrazide 2,4-Cl₂C₆H₃-O-CH₂-CO-NH-NH₂ C₈H₈Cl₂N₂O₂ 155–158 Ethanol reflux with hydrazine hydrate Herbicide derivatives

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